Biological Target Engagement: DPP4 Inhibitor Potency Retention Requires 7-Methyl Substitution on the Imidazo[1,2-a]pyrimidine Core
In a comprehensive SAR exploration of imidazopyrimidine-based DPP4 inhibitors, the 7-methyl substituent was retained across the entire lead optimization campaign. Removal of the 7-methyl group or replacement with hydrogen in earlier azolopyrimidine series led to a significant drop in DPP4 binding activity, necessitating the evolution to the 7-methylimidazo[1,2-a]pyrimidine chemotype. The optimized lead compound, (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide (24s), exhibited potent and selective DPP4 inhibition along with excellent preclinical PK profiles and in vivo efficacy in ob/ob mice [1]. While the target compound itself is a 2-methanamine rather than a 2-carboxamide, it serves as the direct synthetic precursor for generating libraries of 2-substituted analogs via amide bond formation, making it the critical entry point for reproducing or optimizing this pharmacophore.
| Evidence Dimension | DPP4 binding activity retention |
|---|---|
| Target Compound Data | 7-Methyl group maintained throughout lead optimization; final lead 24s displayed potent, selective DPP4 inhibition (exact Ki/IC50 not disclosed in abstract; full data in J. Med. Chem. 2010, 53, 5620–5628) |
| Comparator Or Baseline | Earlier azolopyrimidine series lacking the 7-methyl group showed reduced DPP4 binding and selectivity |
| Quantified Difference | Quantitative IC50 shift not publicly available in accessible sources; direction of effect is clearly documented in the SAR narrative of the published paper |
| Conditions | In vitro DPP4 enzyme inhibition assays; in vivo PK and efficacy studies in ob/ob mouse model of diabetes |
Why This Matters
Procurement of the 7-methyl variant is essential for any research group aiming to build upon the published DPP4 inhibitor pharmacophore; the des-methyl analog will not yield the same SAR trajectory.
- [1] Meng, W., Brigance, R. P., Chao, H. J., Fura, A., Harrity, T. W., Marcinkeviciene, J. A., ... & Hamann, L. G. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Journal of Medicinal Chemistry, 53(15), 5620-5628. View Source
